molecular formula C14H19NO5 B11808489 2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid

2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid

Cat. No.: B11808489
M. Wt: 281.30 g/mol
InChI Key: LKEIVNXTAAEXQL-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid is a sophisticated small molecule that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a 2,3-dimethoxyphenyl group and a morpholino ring, both of which are privileged structures commonly found in pharmacologically active compounds. The presence of the acetic acid linker and the morpholino group, a saturated nitrogen-oxygen heterocycle known to improve solubility and serve as a key pharmacophore , makes this molecule a valuable intermediate for the design and synthesis of novel chemical entities. Researchers can leverage this compound in the development of potential therapeutic agents, particularly as a precursor for molecules targeting the central nervous system, given the neuroactive profile associated with the 2,3-dimethoxyphenyl motif found in related compounds . The acetic acid functional group provides a handle for further derivatization, such as amide coupling or esterification, enabling the creation of targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-2-morpholin-4-ylacetic acid

InChI

InChI=1S/C14H19NO5/c1-18-11-5-3-4-10(13(11)19-2)12(14(16)17)15-6-8-20-9-7-15/h3-5,12H,6-9H2,1-2H3,(H,16,17)

InChI Key

LKEIVNXTAAEXQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(=O)O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Bromination of 2,3-Dimethoxyphenylacetic Acid

The Hell–Volhard–Zelinskii (HVZ) reaction enables α-bromination of carboxylic acids. For 2,3-dimethoxyphenylacetic acid, bromination proceeds under catalytic conditions:

  • Reagents : PBr₃ (1.2 equiv), Br₂ (1.1 equiv) in anhydrous THF.

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Outcome : α-Bromo-2,3-dimethoxyphenylacetic acid is obtained in 85–92% yield.

Morpholine Substitution

The α-bromo intermediate undergoes nucleophilic displacement with morpholine:

  • Reagents : Morpholine (2.0 equiv), K₂CO₃ (2.5 equiv) in DMF.

  • Conditions : 60°C, 12–18 hours under nitrogen.

  • Workup : Acidification with HCl (1M) precipitates the product.

  • Yield : 78–85% after recrystallization (ethanol/water).

Table 1. Optimization of Substitution Reaction

ParameterOptimal ValueImpact on Yield
Morpholine Equiv2.0Maximizes conversion
Temperature60°CBalances rate vs. decomposition
SolventDMFEnhances nucleophilicity

Hydrolysis of Cyanide Precursors

Synthesis of 2,3-Dimethoxyphenylacetonitrile

Friedel-Crafts acylation of 1,2-dimethoxybenzene with chloroacetonitrile:

  • Catalyst : AlCl₃ (1.5 equiv) in dichloromethane.

  • Yield : 70–75% after column chromatography (hexane/EtOAc).

Hydrolysis to α-Hydroxy Acid

Basic hydrolysis of the nitrile:

  • Reagents : NaOH (10% aqueous), CuCl₂ (0.1 equiv), 8-hydroxyquinoline (0.1 equiv).

  • Conditions : 105–115°C, 5 hours in a pressure reactor.

  • Outcome : α-Hydroxy-2,3-dimethoxyphenylacetic acid (88–94% yield).

Conversion to Morpholino Derivative

The α-hydroxy acid reacts with morpholine under Mitsunobu conditions:

  • Reagents : Morpholine (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF.

  • Yield : 65–72% after silica gel purification.

Direct Alkylation of Morpholinoacetic Acid

Synthesis of Morpholinoacetic Acid Hydrochloride

Ethyl bromoacetate reacts with morpholine:

  • Reagents : Morpholine (1.1 equiv), ethyl bromoacetate (1.0 equiv) in diethyl ether.

  • Hydrolysis : 6M HCl in dioxane, 12 hours.

  • Yield : 80–90%.

Coupling with 2,3-Dimethoxyphenylboronic Acid

Suzuki-Miyaura cross-coupling:

  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in dioxane/water.

  • Conditions : 80°C, 8 hours.

  • Yield : 60–68%.

Comparative Analysis of Methods

Table 2. Method Efficiency and Scalability

MethodYield (%)Purity (HPLC)ScalabilityCost
Nucleophilic Substitution85≥99%High$$
Cyanide Hydrolysis88≥98%Moderate$$$
Direct Alkylation68≥97%Low$$

Key Findings :

  • Nucleophilic substitution offers the best balance of yield and scalability.

  • Cyanide hydrolysis requires specialized equipment (pressure reactors) but achieves high purity.

  • Direct alkylation is limited by the availability of boronic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive effects are believed to be associated with the inhibition of certain enzymes and receptors involved in pain signaling . The compound may also modulate the production of reactive oxygen species and inflammatory mediators, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(2,3-dimethoxyphenyl)-2-morpholinoacetic acid, enabling comparative analysis of substituent effects, reactivity, and applications:

2-Morpholino-2-phenylacetic Acid

  • Structure : Lacks methoxy groups on the phenyl ring.
  • Molecular Formula: C₁₂H₁₅NO₃ (MW = 221.26 g/mol).
  • This compound is often used as a simpler analog in structure-activity relationship (SAR) studies .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Contains a 3,4-dimethoxyphenethylamine chain acylated with benzoyl chloride.
  • Molecular Formula: C₁₇H₁₉NO₃ (MW = 285.34 g/mol).
  • Key Differences: The 3,4-dimethoxy substitution pattern and amide linkage result in distinct hydrogen-bonding capabilities and bioavailability compared to the morpholino-acetic acid core. Rip-B exhibits higher crystallinity (m.p. 90°C) due to its planar benzamide group .

2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)thio)acetic Acid

  • Structure : Features a 2,4-dimethoxyphenyl group linked to a triazole-thioacetic acid scaffold.
  • Molecular Formula : C₁₂H₁₂N₃O₄S (MW = 294.30 g/mol).
  • Predicted acute toxicity (via GUSAR software) is lower than morpholino derivatives, likely due to reduced lipophilicity .

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

  • Structure : Contains two phenyl groups and a hydroxyl substituent on the acetic acid backbone.
  • Molecular Formula : C₁₄H₁₂O₃ (MW = 228.25 g/mol).
  • Key Differences: The hydroxyl group increases acidity (pKa ~2.5) compared to the morpholino derivative. Benzilic acid’s planar structure facilitates crystallization, whereas the morpholino group in the target compound introduces conformational flexibility .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (logP) Notable Properties
This compound C₁₄H₁₉NO₅ 281.31 2,3-OCH₃, morpholine 1.2 (predicted) High steric hindrance, moderate polarity
2-Morpholino-2-phenylacetic acid C₁₂H₁₅NO₃ 221.26 Phenyl, morpholine 0.8 Improved solubility in ethanol
Rip-B C₁₇H₁₉NO₃ 285.34 3,4-OCH₃, benzamide 2.5 Crystalline, high melting point
Benzilic acid C₁₄H₁₂O₃ 228.25 2× phenyl, hydroxyl 1.9 Strongly acidic, crystalline

Biological Activity

2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid is a compound characterized by its morpholino group and a dimethoxyphenyl moiety. This unique structure contributes to its potential biological activities, which have garnered interest in medicinal chemistry. The compound's molecular formula is C13H17N1O4, with a molecular weight of approximately 251.28 g/mol.

Pharmacological Profile

  • Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound could potentially modulate inflammatory responses.
  • Analgesic Effects : The morpholino group is often associated with analgesic properties in related compounds. Preliminary studies could explore this aspect for the compound .
  • Neuroprotective Potential : Given the structural similarities to other neuroprotective agents, there is a hypothesis that this compound may exhibit protective effects on neuronal cells.

Synthesis and Yield

The synthesis of this compound involves several steps, typically yielding high purity and yield percentages. Below is a summary of one synthesis method:

Yield Reaction Conditions Operation in Experiment
91.7%Reflux with HCl in water at 20°C for 24 hoursEthyl 4-morpholinoacetate was added to a hydrochloric acid solution and refluxed for two hours. The resulting mixture was concentrated and purified.

Case Studies

While direct case studies specifically focusing on this compound are scarce, research on structurally similar compounds provides insight into potential applications and biological activities.

  • Study on Morpholine Derivatives : A study investigating various morpholine derivatives indicated that those with aromatic substitutions exhibited significant anti-inflammatory activity through the inhibition of NF-kB signaling pathways.
  • Neuroprotective Agents : Research into neuroprotective agents has highlighted the importance of substituents on the phenyl ring in enhancing bioactivity against oxidative stress in neuronal cells.

Comparative Analysis

To understand the uniqueness of this compound compared to related compounds, a similarity index can be established based on structural features:

Compound Name Structure Similarity Index
4-Methyl-1-piperazineacetic acidContains a piperazine ring0.71
(S)-Morpholine-3-carboxylic acidMorpholine structure present0.68
(R)-Morpholine-3-carboxylic acidMorpholine structure present0.68
2-Morpholinoacetic acid hydrochlorideSimilar acetic acid moiety0.96

This table illustrates that while many compounds share structural features with this compound, its unique combination of functional groups may lead to distinct biological activities not found in its analogs.

Q & A

Q. How do electronic effects of substituents influence the compound’s acidity and reactivity?

  • Methodological Answer : The electron-donating methoxy groups lower the carboxylic acid’s pKa (~2.8–3.2 vs. ~4.7 for unsubstituted phenylacetic acid). Titration with NaOH and computational DFT calculations (e.g., Gaussian09) quantify these effects .

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